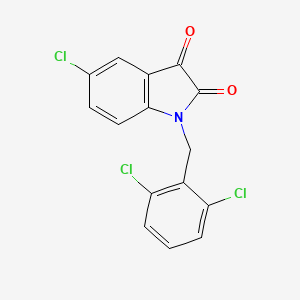

![molecular formula C13H15NO2 B2384946 外-3-苄基-3-氮杂双环[3.1.0]己烷-6-羧酸 CAS No. 174456-80-5](/img/structure/B2384946.png)

外-3-苄基-3-氮杂双环[3.1.0]己烷-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

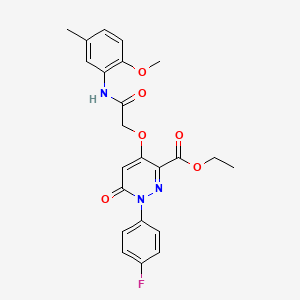

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a chemical compound with the CAS Number: 174456-80-5 . It has a molecular weight of 217.27 .

Synthesis Analysis

The synthesis of Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid and its derivatives has been achieved through dirhodium(II)-catalyzed cyclopropanation with ethyl diazoacetate under low catalyst loadings . By appropriate choice of catalyst and hydrolysis conditions, either the exo- or endo-3-azabicyclo-[3.1.0]hexanes can be formed cleanly with high levels of diastereoselectivity with no chromatographic purification .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-benzyl-3-azabicyclo [3.1.0]hexane-6-carboxylate . The InChI code for this compound is 1S/C15H19NO2/c1-2-18-15 (17)14-12-9-16 (10-13 (12)14)8-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 .

Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate . This reaction is catalyzed by dirhodium(II) and can be conducted under low catalyst loadings .

Physical And Chemical Properties Analysis

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a solid at room temperature .

科学研究应用

医药中间体

该化合物用作有价值的医药中间体 . 它经常存在于各种天然和合成的生物活性化合物中 .

麦角生物碱环克拉维

麦角生物碱环克拉维中存在 3-氮杂双环[3.1.0]己烷片段 , 是一种具有潜在药用价值的天然产物。

抗生素吲哚霉素

该化合物也存在于抗生素吲哚霉素的结构中 , 具有显著的抗菌活性。

杜卡霉素类

杜卡霉素类化合物具有高度的细胞毒性,是很有前景的抗肿瘤药物,也包含这个片段 .

妥伐沙星

妥伐沙星是一种广谱氟喹诺酮类抗生素,包含 3-氮杂双环[3.1.0]己烷片段 .

蛋白酶抑制剂

基于结构相关的假肽的蛋白酶抑制剂具有抗病毒活性。 例如,博昔普利和纳拉普利用于抗丙型肝炎治疗,尼马特雷维尔是 2021 年 FDA 批准的用于治疗 COVID-19 患者的 Paxlovid 的成分 .

神经系统和神经退行性疾病的治疗

单酰基甘油脂肪酶和 MAP3K12 激酶抑制剂可用于治疗神经系统和神经退行性疾病,也包含 3-氮杂双环[3.1.0]己烷片段 .

酒精和药物成瘾的治疗

作用机制

The mechanism of action of Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is not yet fully understood. However, it is known that the compound forms a stable complex with transition metals, which can then be used in a variety of reactions. In addition, the compound has been found to have an effect on the biochemical and physiological properties of cells, suggesting a potential role in biological processes.

Biochemical and Physiological Effects

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has been found to have a number of biochemical and physiological effects. In cell cultures, the compound has been found to increase the production of proteins, suggesting a role in the regulation of gene expression. In addition, the compound has been found to have an effect on the expression of certain enzymes, suggesting a role in metabolic processes.

实验室实验的优点和局限性

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has a number of advantages for laboratory experiments. The compound is relatively stable, and can be synthesized in a single step with good yields. Additionally, the compound is not toxic, and can be used in a variety of reactions without posing a risk to the environment. However, the compound is not soluble in water, which can limit its use in certain experiments.

未来方向

There are a number of potential future directions for research involving Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid. One potential area of research is the further investigation of the compound’s biochemical and physiological effects. Additionally, the compound’s potential applications in the synthesis of complex molecules could be explored further. Finally, the compound could be used in the development of new catalysts or materials with novel properties.

合成方法

Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can be synthesized using a number of methods, including the Grubbs-Hoveyda-type olefin metathesis reaction. This method involves reacting an alkene with a Grubbs-Hoveyda catalyst, followed by an acid-catalyzed cyclization reaction to form the bicyclic Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid molecule. The reaction is relatively simple and can be carried out in a single step with good yields.

安全和危害

属性

IUPAC Name |

(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(16)12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16)/t10-,11+,12? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNSZJXUFXZCPP-FOSCPWQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2C(=O)O)CN1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C2C(=O)O)CN1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501143842 |

Source

|

| Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 3-(phenylmethyl)-, (1α,5α,6α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174456-80-5 |

Source

|

| Record name | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, 3-(phenylmethyl)-, (1α,5α,6α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501143842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2384865.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2384877.png)

![N-[2-[2-[2-[3-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B2384880.png)

![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2384886.png)